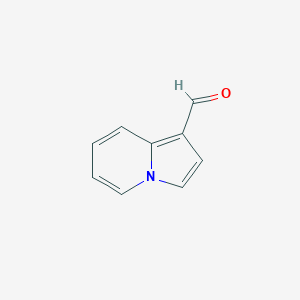

Indolizin-1-carbaldehyd

Übersicht

Beschreibung

Indolizine is a nitrogen-containing heterocycle . It has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

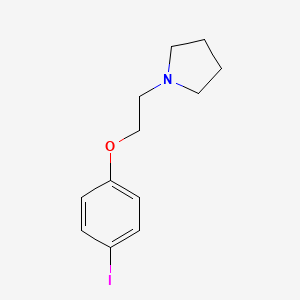

Many approaches for the synthesis of indolizines have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . An efficient strategy for the synthesis of indolizine-1-carboxylates through the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate has been described .Molecular Structure Analysis

Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring .Chemical Reactions Analysis

The synthesis of indolizines is based on classical methodologies such as Scholtz or Chichibabin reactions . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Heterocyclen

Indolizinderivate sind in der Synthese von bioaktiven Heterocyclen von entscheidender Bedeutung. Diese Verbindungen sind strukturell und chemisch isomere mit Indolen und besitzen signifikante biologische und optische Eigenschaften . Sie dienen als grundlegende Einheiten in vielen biologisch aktiven Verbindungen, die in der Natur vorkommen, und spielen eine entscheidende Rolle in der medizinischen Chemie.

Methoden der Grünen Chemie

Die Entwicklung neuer Methoden der Grünen Chemie für die Synthese von Indolizinderivaten ist ein aktives Forschungsgebiet. Diese Methoden zielen darauf ab, die Umweltbelastung der chemischen Synthese zu reduzieren und die Effizienz der Herstellung von Indolizinverbindungen zu verbessern .

Pharmazeutische Anwendungen

Indolizin-1-carbaldehyd-Derivate haben in verschiedenen pharmazeutischen Anwendungen Potenzial gezeigt. Sie ahmen die Struktur von Peptiden nach, binden reversibel an Enzyme und weisen signifikante physiologische und pharmakologische Aktivitäten auf. Dazu gehören die Förderung des günstigen Östrogenstoffwechsels beim Menschen, antikarsinogene Eigenschaften, die Hemmung menschlicher Prostatakrebszellen und freie Radikale fangende Aktivitäten .

Entdeckung von Antikrebsmedikamenten

Ein wichtiger Schwerpunkt der Forschung zu Indolizinderivaten liegt auf der Entdeckung von Antikrebsmedikamenten. Diese Verbindungen wurden auf ihre Wirksamkeit gegen verschiedene Krebsarten untersucht, da sie die Proliferation und das Überleben von Krebszellen beeinträchtigen können .

Antibakterielle und entzündungshemmende Eigenschaften

Indolizinderivate werden auch auf ihre antimikrobiellen und entzündungshemmenden Eigenschaften untersucht. Dies macht sie wertvoll für die Entwicklung neuer Behandlungen für Infektionen und entzündliche Erkrankungen .

Anwendungen in der Materialwissenschaft

In der Materialwissenschaft werden Indolizinderivate auf ihre Eignung als Farbstoffe in Farbstoff-sensibilisierten Solarzellen (DSSC) und organischen Leuchtdioden (OLED) untersucht. Ihre photophysikalischen Eigenschaften machen sie für diese Anwendungen attraktiv und tragen zum Fortschritt der erneuerbaren Energietechnologien und Displaytechnologien bei .

Wirkmechanismus

Target of Action

Indolizine-1-carbaldehyde, a derivative of the indolizine class of compounds, is a nitrogen-containing heterocycle Indolizine serves as a precursor for widespread indolizidine alkaloids , which are known to interact with various biological targets.

Mode of Action

Indolizine derivatives have been reported to exhibit a variety of potential biological activities . The interaction of these compounds with their targets often leads to changes at the molecular and cellular levels, which can result in various biological effects.

Biochemical Pathways

Indolizine derivatives are known to be involved in various biological activities . These activities suggest that indolizine derivatives may affect multiple biochemical pathways, leading to downstream effects that contribute to their overall biological activity.

Result of Action

Indolizine derivatives are known to exhibit a variety of potential biological activities . These activities suggest that the action of indolizine derivatives can result in various molecular and cellular effects.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Indolizine-1-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of indolizidine alkaloids. These alkaloids are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Indolizine-1-carbaldehyde interacts with various enzymes and proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction between indolizine-1-carbaldehyde and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may influence cellular processes .

Cellular Effects

Indolizine-1-carbaldehyde has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, indolizine-1-carbaldehyde can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function . Studies have demonstrated that indolizine-1-carbaldehyde can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Eigenschaften

IUPAC Name |

indolizine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOORKGMSHWFZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618586 | |

| Record name | Indolizine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56671-64-8 | |

| Record name | Indolizine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

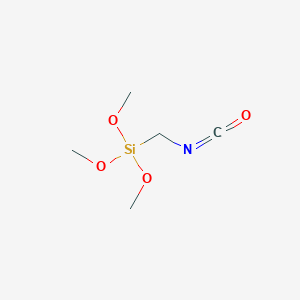

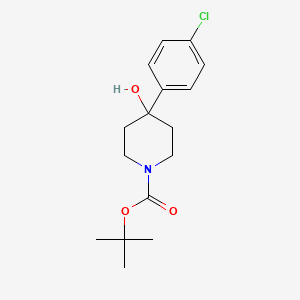

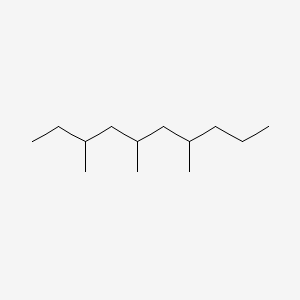

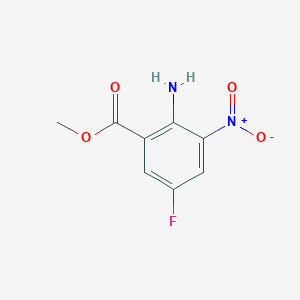

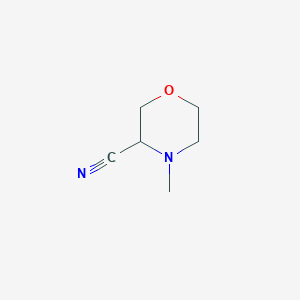

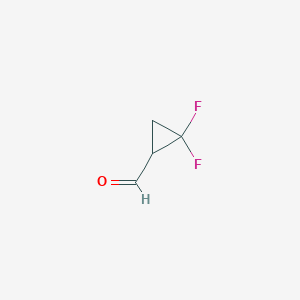

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

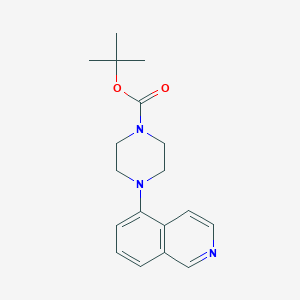

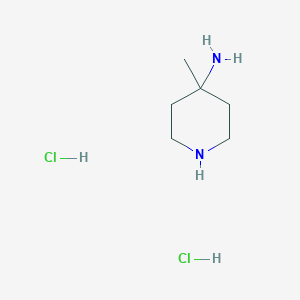

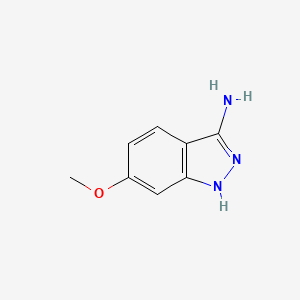

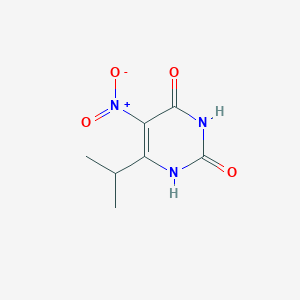

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-B]pyridin-5-OL](/img/structure/B1603852.png)